molecular formula C18H21N3O4S B021846 Rabeprazole Sulfone CAS No. 117976-47-3

Rabeprazole Sulfone

Cat. No. B021846
M. Wt: 375.4 g/mol
InChI Key: KNYNPBSPFHFPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole Sulfone is a compound related to Rabeprazole, a proton pump inhibitor used in the treatment of gastric acid-related diseases. It is identified as a metabolite and impurity in the synthesis of Rabeprazole.

Synthesis Analysis

  • The synthesis of Rabeprazole Sulfone, along with other metabolites and impurities like Rabeprazole sulfide, Rabeprazole-N-oxide, and others, occurs during the production of Rabeprazole sodium (G. Reddy et al., 2008).
  • An improved process for Rabeprazole sodium synthesis has been developed to minimize impurities, including Rabeprazole Sulfone (P. R. Reddy et al., 2009).

Molecular Structure Analysis

  • The molecular structure of Rabeprazole Sulfone has been characterized through various spectroscopic methods. These analyses help in understanding its chemical nature and potential interactions (G. Reddy et al., 2007).

Chemical Reactions and Properties

  • Rabeprazole Sulfone has been studied for its corrosion inhibition properties on mild steel, indicating its potential utility in industrial applications (M. Pavithra et al., 2012).

Scientific Research Applications

  • Treatment of Gastric Acid-Related Diseases : Rabeprazole is widely used as a treatment for gastric acid-related diseases in adults. It offers a cost-effective option with consistent efficacy and a low potential for drug interactions (Baldwin & Keam, 2009). It's particularly effective in relieving heartburn and improving other gastroesophageal reflux disease (GERD)-related symptoms (Dadabhai & Friedenberg, 2009).

  • Treatment of Gastric and Duodenal Ulcers : Studies have found Rabeprazole to be effective in treating both gastric and duodenal ulcers, as well as GERD (Swan, Hoyumpa, & Merritt, 1999).

  • Potent Acid Secretion Inhibitor : Rabeprazole has been found to be a more potent inhibitor of acid secretion than omeprazole and exhibits in vitro antibacterial activity against Helicobacter pylori (Williams & Pounder, 1999).

  • Safety and Tolerability : Rabeprazole is well-tolerated in treating acid-related diseases, with a favorable adverse events profile. It's considered safe for long-term use in managing acid secretion and related conditions (Thjodleifsson & Cockburn, 1999).

  • Pharmacokinetics and Metabolism : Research has been conducted on the synthesis and characterization of metabolites and related substances of Rabeprazole, indicating its metabolic pathways and how it interacts with the body (Reddy et al., 2008).

  • Pharmacodynamics : Studies show that Rabeprazole significantly decreases 24-hour intragastric acidity and is effective in treating conditions like nocturnal heartburn (Williams et al., 1998).

  • Analytical Studies : Various analytical studies have been conducted to determine the presence of Rabeprazole and its metabolites in biological samples, which are crucial for understanding its pharmacological effects and for drug monitoring (Miura et al., 2006).

Safety And Hazards

Rabeprazole may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) .

Future Directions

Rabeprazole is usually taken once per day. It is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old .

properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYNPBSPFHFPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471547
Record name Rabeprazole Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rabeprazole Sulfone

CAS RN

117976-47-3
Record name Rabeprazole sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RABEPRAZOLE SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabeprazole Sulfone
Reactant of Route 2
Rabeprazole Sulfone
Reactant of Route 3
Reactant of Route 3
Rabeprazole Sulfone
Reactant of Route 4
Reactant of Route 4
Rabeprazole Sulfone
Reactant of Route 5
Rabeprazole Sulfone
Reactant of Route 6
Rabeprazole Sulfone

Citations

For This Compound
51
Citations
M Miura - Yakugaku Zasshi, 2006 - jstage.jst.go.jp
… other hand, rabeprazole is primarily converted non-enzymatically to rabeprazole-thioether; however, some rabeprazole is oxidized to desmethylrabeprazole and rabeprazole sulfone by …
Number of citations: 42 www.jstage.jst.go.jp
M Miura, H Tada, S Satoh, T Habuchi… - Journal of pharmaceutical …, 2006 - Elsevier
… In the present study, we describe a sensitive and specific HPLC method for the simultaneous determination of concentrations of rabeprazole enantiomers, rabeprazole sulfone and …
Number of citations: 65 www.sciencedirect.com
L Pichard-Garcia, R Whomsley, M Daujat… - Clinical Drug …, 2000 - Springer
… rabeprazole sulfone, which is catalysed via CYP3A.[7] In vitro studies using liver microsomes indicate that rabeprazole is converted to desmethyl rabeprazole and rabeprazole sulfone …
Number of citations: 8 link.springer.com
GM Reddy, K Mukkanti, BV Bhaskar… - Synthetic …, 2008 - Taylor & Francis
… sodium, we have observed metabolites rabeprazole sulfide and rabeprazole sulfone and related substances rabeprazole-N-oxide, rabeprazole sulfone-N-oxide, N-aralkyl rabeprazole, …
Number of citations: 12 www.tandfonline.com
Z Duan, Y Wang, L Zhang, X Cao, L Fu, Z Li… - International Journal of …, 2021 - degruyter.com
… During the oxidation and latter process, rabeprazole sulfone and rabeprazole sulfone-N-oxide… In addition to rabeprazole sulfone and rabeprazole sulfone-N-oxide, other impurities such …
Number of citations: 2 www.degruyter.com
VRR Thummala, RK Seshadri, SSJM Tharlapu… - Scientia …, 2014 - mdpi.com
… on the resolution of Rabeprazole and Rabeprazole Sulfone, which had closely eluting peaks… and 2.7 for the Rabeprazole & Rabeprazole Sulfone impurity. The chromatographic method …
Number of citations: 14 www.mdpi.com
ZC Yang, F Yu, YQ Wang, JF Wei - Current drug metabolism, 2016 - ingentaconnect.com
… However, as with the other PPIs, rabeprazole is oxidized to desmethylrabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A4 enzymes, respectively [30]. Contrary to …
Number of citations: 17 www.ingentaconnect.com
M Miura, S Satoh, H Tada, T Habuchi… - European journal of clinical …, 2006 - Springer
… Although some rabeprazole is reported to be oxidized to desmethylrabeprazole and rabeprazole sulfone by CYP2C19 and CYP3A4, respectively, the magnitude of this conversion is …
Number of citations: 45 link.springer.com
AH Bakheit, HM Al-Kahtani, S Albraiki - Profiles of Drug Substances …, 2021 - Elsevier
… non-enzymatic pathway to rabeprazole thioether and, to a lesser extent, by the cytochrome P450 isoenzymes CYP2C19 (demethylated rabeprazole) and CYP3A4 (rabeprazole-sulfone)…
Number of citations: 6 www.sciencedirect.com
RP Dash, R Rais, NR Srinivas - Xenobiotica, 2018 - Taylor & Francis
… The role of CYP3A4 and CYP2C19 was found to be minimal and involved oxidation of rabeprazole to desmethyl rabeprazole and rabeprazole sulfone (Miura, Citation2006a). In vitro …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.